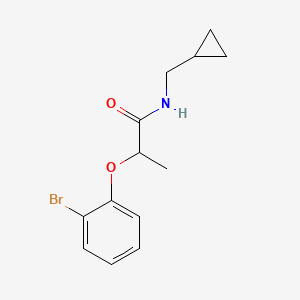

2-(2-bromophenoxy)-N-(cyclopropylmethyl)propanamide

Description

Properties

IUPAC Name |

2-(2-bromophenoxy)-N-(cyclopropylmethyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO2/c1-9(13(16)15-8-10-6-7-10)17-12-5-3-2-4-11(12)14/h2-5,9-10H,6-8H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUPGSCUYXLBQRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1CC1)OC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromophenoxy)-N-(cyclopropylmethyl)propanamide typically involves the reaction of 2-bromophenol with propionyl chloride to form 2-(2-bromophenoxy)propanoyl chloride. This intermediate is then reacted with cyclopropylmethylamine to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromophenoxy)-N-(cyclopropylmethyl)propanamide can undergo several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.

Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

Substitution: Common reagents include sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.

Oxidation: Products include carboxylic acids or ketones.

Reduction: Products include primary or secondary amines.

Scientific Research Applications

2-(2-bromophenoxy)-N-(cyclopropylmethyl)propanamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-bromophenoxy)-N-(cyclopropylmethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and pain .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

*Inferred from structural analogs.

Structural and Functional Analysis

Halogenation Patterns

- The 2-bromophenoxy group in the target compound contrasts with 2-bromo-4-chlorophenoxy in , where additional chlorine increases molecular weight and polarity.

- Tasimelteon lacks halogens but incorporates a dihydrobenzofuran moiety, which is critical for melatonin receptor binding .

N-Substituent Effects

- Phenethyl (in ): Introduces aromatic bulk, which may affect receptor selectivity or membrane permeability.

Electrophilic vs. Nucleophilic Reactivity

Pharmacological and Industrial Relevance

- Brominated analogs like this compound and 2-(2-bromo-4-chlorophenoxy)-N-phenethylpropanamide may serve as leads in developing CNS agents or enzyme inhibitors, leveraging halogen interactions with hydrophobic binding pockets.

Biological Activity

2-(2-Bromophenoxy)-N-(cyclopropylmethyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current knowledge on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C12H14BrNO2

- Molecular Weight : 284.15 g/mol

The compound features a bromophenoxy group, which is known to enhance lipophilicity and biological activity, and a cyclopropylmethyl moiety that may influence receptor binding.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The bromine atom in the structure may facilitate nucleophilic attack in biochemical reactions, while the cyclopropylmethyl group can enhance binding affinity to specific targets.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation, making it a candidate for anticancer therapies.

- Receptor Modulation : It may act as a modulator for certain neurotransmitter receptors, influencing neurological pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Studies have demonstrated its effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell growth.

- Antimicrobial Properties : Preliminary data suggest potential antimicrobial effects against certain bacterial strains.

- Anti-inflammatory Effects : The compound may reduce inflammation through modulation of cytokine production.

Data Table: Biological Activities Summary

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Inhibits growth of specific bacteria | |

| Anti-inflammatory | Reduces cytokine levels |

Case Studies

Several case studies have been conducted to explore the efficacy and safety of this compound:

-

Case Study on Anticancer Efficacy :

- Objective : Evaluate the compound's effect on breast cancer cell lines.

- Findings : Significant reduction in cell viability was observed at concentrations above 10 µM, with increased apoptosis markers noted.

- : Suggests potential for further development as a therapeutic agent in breast cancer treatment.

-

Case Study on Antimicrobial Activity :

- Objective : Assess the antibacterial properties against Staphylococcus aureus.

- Findings : The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antibacterial activity.

- : Promising candidate for further exploration in antimicrobial drug development.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(2-bromophenoxy)-N-(cyclopropylmethyl)propanamide, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves coupling 2-bromophenol with a propanamide derivative bearing a cyclopropylmethyl group. Key steps include:

- Nucleophilic substitution : Reacting 2-bromophenol with a brominated propanamide intermediate under basic conditions (e.g., K₂CO₃ in DMF) .

- Amide bond formation : Use of coupling agents like HATU or DCC to attach the cyclopropylmethylamine moiety .

- Yield optimization : Design of Experiments (DoE) can systematically vary parameters (temperature, solvent polarity, stoichiometry) to maximize efficiency. For example, flow-chemistry setups (as demonstrated in Omura-Sharma-Swern oxidation workflows) reduce side reactions and improve reproducibility .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Methodology :

- Single-crystal X-ray diffraction : Resolves bond angles, dihedral angles, and hydrogen-bonding patterns (e.g., N–H⋯O interactions observed in brominated amides) .

- NMR spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of bromophenoxy substitution and cyclopropylmethyl attachment. For instance, the cyclopropylmethyl group shows distinct triplet splitting in ¹H NMR due to adjacent protons .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C₁₃H₁₅BrNO₂: 296.03 g/mol) and isotopic patterns .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in biological activity data for brominated propanamide derivatives?

- Methodology :

- Enzyme inhibition assays : Compare IC₅₀ values across isoforms (e.g., cytochrome P450 vs. kinases) to identify selectivity. Discrepancies may arise from steric hindrance caused by the cyclopropylmethyl group or electronic effects of the bromophenoxy moiety .

- Molecular docking : Use software like AutoDock to model ligand-receptor interactions. For example, the bromine atom’s electronegativity may disrupt hydrogen bonding in some targets but enhance hydrophobic interactions in others .

- Meta-analysis : Cross-reference published data on structurally analogous compounds (e.g., 2-bromo-N-(4-chlorophenyl)butanamide) to isolate structure-activity relationships (SARs) .

Q. How can crystallization conditions be optimized to resolve polymorphism in this compound?

- Methodology :

- Solvent screening : Test polar aprotic (DMF, DMSO) vs. nonpolar solvents (toluene, hexane) to identify conditions favoring single-crystal growth. Slow evaporation at 4°C often reduces polymorphism .

- Additive screening : Introduce co-crystallizing agents (e.g., trifluoroacetic acid) to stabilize specific hydrogen-bonding networks, as seen in related bromoamide structures .

- Thermal analysis : Differential Scanning Calorimetry (DSC) identifies melting points of polymorphs, guiding recrystallization protocols .

Q. What strategies mitigate degradation during in vitro biological assays for bromophenoxy-containing amides?

- Methodology :

- Stability studies : Use LC-MS to monitor hydrolytic degradation (e.g., amide bond cleavage) under physiological pH (7.4). Stabilizers like bovine serum albumin (BSA) can protect labile groups .

- Prodrug design : Modify the cyclopropylmethyl group with ester linkages to enhance metabolic stability, as demonstrated in trifluoroacetylated amide derivatives .

- Light protection : Shield brominated compounds from UV exposure to prevent photodegradation, a common issue with aryl bromides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.